4,5-Bis(chloromethyl)thiophene-2-carbaldehyde
Description
Significance of Thiophene (B33073) and Its Derivatives in Contemporary Organic Synthesis and Materials Science
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. nih.govnih.gov Its structural and electronic properties often allow it to serve as a bioisostere for the benzene (B151609) ring, enabling the modification of biologically active compounds to enhance potency or alter physicochemical properties without losing activity. wikipedia.org Thiophene derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.gov Several FDA-approved drugs, such as the anti-inflammatory agent Suprofen and the anticoagulant Tiotropium, incorporate the thiophene nucleus, highlighting its importance in drug discovery. nih.govnih.gov
In materials science, the thiophene ring is a critical component in the design of organic electronic materials. researchgate.net Its ability to facilitate electron delocalization makes it an ideal building block for organic semiconductors, which are used in applications like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.netnih.gov The ease of functionalization of the thiophene ring allows for fine-tuning of its electronic and optical properties to meet the demands of next-generation electronic devices. jcu.edu.au
Overview of Dihalogenated Thiophene Aldehydes as Versatile Synthetic Intermediates
The strategic introduction of halogen atoms and an aldehyde group onto a thiophene ring creates a highly versatile synthetic intermediate. Halogenated thiophenes are crucial precursors in numerous cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds. researchgate.netjcu.edu.au The presence of halogens provides a reactive handle for introducing a wide array of substituents onto the thiophene core. nih.gov
The aldehyde group (-CHO) is another key functional group in organic synthesis. It can be readily introduced onto the thiophene ring via methods like the Vilsmeier-Haack reaction. wikipedia.orgmdpi.com Thiophene-2-carbaldehyde (B41791), for example, is a precursor to many drugs and serves as a starting point for various chemical transformations, including condensations, oxidations, and reductions. wikipedia.orgresearchgate.net
When combined, dihalogenated thiophene aldehydes become trifunctional building blocks. The chloromethyl groups (-CH2Cl), as seen in the subject compound, are particularly reactive. They can participate in nucleophilic substitution reactions, allowing for the attachment of various side chains and the construction of larger, more complex molecules. This multi-functionality is highly prized in the synthesis of specialized polymers and macrocycles for advanced materials applications. acs.org
Contextualization of 4,5-Bis(chloromethyl)thiophene-2-carbaldehyde within Heterocyclic Chemistry
This compound, with the chemical formula C₇H₆Cl₂OS, is a prime example of a multi-functionalized heterocyclic compound. cato-chem.comchemscene.com It integrates the stable aromaticity of the thiophene ring with three distinct reactive sites: the formyl group at the 2-position and the two chloromethyl groups at the 4- and 5-positions. This arrangement allows for sequential and selective chemical modifications, making it a valuable intermediate for chemists aiming to build sophisticated molecular structures. The aldehyde can be used to extend a molecular chain, while the chloromethyl groups offer sites for cross-linking or polymerization. The strategic placement of these functional groups provides precise control over the final molecular architecture, which is crucial for creating materials with tailored properties.
| Property | Value |
| CAS Number | 7311-72-0 |
| Molecular Formula | C₇H₆Cl₂OS |
| Molecular Weight | 209.09 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(chloromethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2OS/c8-2-5-1-6(4-10)11-7(5)3-9/h1,4H,2-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZNHNNYFIQWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCl)CCl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,5 Bis Chloromethyl Thiophene 2 Carbaldehyde and Its Precursors
Strategies for Thiophene (B33073) Ring Functionalization and Derivatization
The introduction of formyl and chloromethyl groups onto a thiophene core is central to the synthesis of the target molecule. These functionalizations rely on well-established, yet carefully controlled, electrophilic substitution and derivatization reactions.
Formylation Approaches for Thiophene Aldehyde Scaffolds
The formylation of thiophenes, introducing the aldehyde group (-CHO), is a fundamental transformation in thiophene chemistry. Several methods are available, with the choice depending on the substrate's reactivity and the desired regioselectivity.
One of the most common methods for introducing a formyl group at the 2-position of a thiophene ring is the Vilsmeier-Haack reaction . This reaction typically employs a formylating agent generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. researchgate.net Thiophene-2-carboxaldehyde can be prepared from thiophene using this method. wikipedia.org The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the electron-rich thiophene ring.
Another powerful technique for the regioselective formylation of thiophenes involves metalation followed by quenching with a formylating agent . This approach often utilizes organolithium reagents, such as n-butyllithium (n-BuLi), to deprotonate the most acidic proton on the thiophene ring, typically at the α-position (C2 or C5). The resulting thienyllithium species is then reacted with an electrophile like DMF to introduce the aldehyde group. commonorganicchemistry.comthieme-connect.de This method offers high regioselectivity, particularly when one of the α-positions is blocked. For instance, the formylation of 3-substituted thiophenes can be directed to the 2- or 5-position based on the steric and electronic properties of the substituent and the formylating agent. researchgate.netresearchgate.net
The Rieche formylation provides an alternative route, using dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). commonorganicchemistry.com This method is effective for formylating aromatic rings, including thiophenes. researchgate.netmdpi.com
| Formylation Method | Reagents | Typical Position of Formylation |
| Vilsmeier-Haack | DMF, POCl₃ (or similar) | 2- or 5-position |
| Metalation-Formylation | n-BuLi, then DMF | 2- or 5-position (regioselective) |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid | Generally less regioselective |
Targeted Chloromethylation on Thiophene Cores
The introduction of chloromethyl groups (-CH₂Cl) onto the thiophene ring is typically achieved through electrophilic substitution. The chloromethylation of thiophene itself can yield a mixture of products, including 2-chloromethylthiophene and 2,5-bis(chloromethyl)thiophene (B1599725). google.com The reaction is often carried out using formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride. google.comorgsyn.org
The synthesis of 2-(chloromethyl)thiophene (B1266113) can also be achieved from 2-thiophenemethanol (B153580) by reaction with thionyl chloride in the presence of a base like pyridine. chemicalbook.com This two-step process of hydroxymethylation followed by chlorination offers a more controlled approach to obtaining the monochloromethylated product.
Directing the chloromethylation to specific positions, such as the 4 and 5 positions in the target molecule, is a significant synthetic hurdle. This often requires starting with a thiophene precursor that already has the desired substitution pattern or can direct the incoming electrophiles to the target positions.
Convergent and Divergent Synthetic Routes to the Core Structure
The assembly of the 4,5-Bis(chloromethyl)thiophene-2-carbaldehyde core can be approached through various synthetic strategies, including building upon pre-functionalized thiophene rings.
Synthesis from Dibromo-Thiophene-2-carbaldehyde Analogues
A promising and convergent approach to this compound involves the use of a pre-functionalized precursor, 4,5-dibromothiophene-2-carbaldehyde (B1584770) . This starting material is commercially available and possesses the required formyl group at the 2-position and halogens at the 4 and 5 positions, which can serve as handles for introducing the chloromethyl groups. sigmaaldrich.comcenmed.comoakwoodchemical.com
While a direct conversion of the dibromo compound to the bis(chloromethyl) derivative is not widely documented, a plausible synthetic route would involve a double metal-halogen exchange reaction. Treatment of 4,5-dibromothiophene-2-carbaldehyde with two equivalents of an organolithium reagent, such as n-butyllithium, at low temperatures would be expected to generate a dilithiated intermediate. This reactive species could then be quenched with a suitable electrophile to introduce the desired functional groups. For example, reaction with formaldehyde would yield the corresponding 4,5-bis(hydroxymethyl)thiophene-2-carbaldehyde. Subsequent chlorination of the diol, for instance with thionyl chloride or a similar chlorinating agent, would then furnish the target molecule, this compound.
Research by Handy et al. has demonstrated the utility of 4,5-dibromothiophene-2-carbaldehyde in Suzuki cross-coupling reactions, indicating the reactivity of the C-Br bonds at the 4 and 5 positions. nih.gov This supports the feasibility of their conversion to other functional groups.
A similar strategy has been successfully employed in the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, which utilized chemo- and regioselective bromine/lithium exchange reactions to introduce substituents at specific positions on the thiophene ring. mdpi.com
Derivatization from 2,5-Bis(chloromethyl)thiophene Architectures
A divergent synthetic approach could, in principle, start from 2,5-bis(chloromethyl)thiophene . The synthesis of this compound and some of its derivatives have been reported. scispace.comacs.org However, the subsequent introduction of a formyl group at the 2-position and functionalization at the 4 and 5 positions of this starting material would be challenging. The existing chloromethyl groups are deactivating and ortho, para-directing for electrophilic aromatic substitution, which would not favor formylation at the desired 2-position.
Furthermore, introducing substituents at the 3 and 4 positions would require a multi-step sequence, potentially involving protection/deprotection steps and carefully chosen reaction conditions to achieve the desired regiochemistry.
Multi-Step Synthetic Sequences and Process Optimization
Given the complexity of the target molecule, a multi-step synthetic sequence is almost certainly required. The synthesis of polysubstituted thiophenes often involves a series of functional group interconversions and ring-forming reactions.
A potential multi-step pathway could involve the initial synthesis of a 3,4-disubstituted thiophene, followed by formylation at the 2-position and subsequent conversion of the 3 and 4-substituents into chloromethyl groups. For example, starting from 3,4-dibromothiophene, one could envision a sequence of reactions to introduce the desired functionalities.
Process optimization for such a multi-step synthesis would be crucial for achieving a viable route to this compound. This would involve a detailed study of each reaction step to maximize yield and purity, minimize side reactions, and develop efficient purification protocols. Key parameters for optimization would include the choice of reagents, solvents, reaction temperatures, and reaction times for each transformation.
The following table outlines a hypothetical multi-step synthesis starting from 4,5-dibromothiophene-2-carbaldehyde, highlighting key transformations and potential reagents.
| Step | Transformation | Potential Reagents |
| 1 | Double Metal-Halogen Exchange | 2 eq. n-Butyllithium |
| 2 | Dihydroxymethylation | Formaldehyde |
| 3 | Dichlorination | Thionyl Chloride or similar |
This proposed route, while plausible, would require experimental validation and optimization to be established as a reliable method for the synthesis of this compound.
Catalytic Systems Employed in Synthesis
The construction of the this compound framework and its precursors heavily relies on advanced catalytic systems to achieve the desired substitution pattern with high efficiency and selectivity. Palladium-catalyzed cross-coupling reactions and Lewis acid catalysis are pivotal in the strategic functionalization of the thiophene ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of carbon-carbon bonds on the thiophene nucleus. These reactions are typically employed to introduce aryl or other organic moieties, which can subsequently be transformed into the desired functional groups.
The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organohalide, is widely used for the synthesis of substituted thiophenes. For instance, a common precursor like 2,3,5-tribromothiophene (B1329576) can be selectively coupled with an appropriate boronic acid at the 5-position, leaving the 2- and 3-positions available for further functionalization. While not directly leading to the chloromethyl groups, this methodology allows for the construction of a suitably substituted thiophene core that can be further elaborated. The choice of palladium catalyst and ligands is crucial for controlling the regioselectivity of the coupling reaction.
The Stille coupling , which utilizes organotin reagents, offers an alternative and often complementary approach to the Suzuki-Miyaura reaction. It is known for its tolerance to a wide range of functional groups and can be employed under mild reaction conditions. In the context of synthesizing precursors to this compound, a Stille coupling could be envisioned for the introduction of vinyl or allyl groups, which can then be converted to chloromethyl groups through subsequent reactions. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Table 1: Comparison of Suzuki-Miyaura and Stille Coupling Reactions for Thiophene Functionalization
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Advantages | Boronic acids are generally non-toxic, stable, and commercially available. | Tolerant to a wide variety of functional groups; mild reaction conditions. |
| Disadvantages | Can be sensitive to reaction conditions; requires a base. | Toxicity of organotin reagents and byproducts is a significant concern. |
| Typical Catalysts | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂ (dba)₃ |
Application of Lewis Acid Catalysis
Lewis acid catalysis plays a critical role in the electrophilic substitution reactions required to introduce the functional groups onto the thiophene ring, particularly for chloromethylation and formylation.
The introduction of the chloromethyl groups can be achieved through chloromethylation , a reaction that typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The Lewis acid activates the formaldehyde, making it a more potent electrophile for the attack on the electron-rich thiophene ring. The synthesis of 2,5-bis(chloromethyl)thiophene is a known procedure, highlighting the feasibility of introducing these groups onto the thiophene core.
For the introduction of the carbaldehyde group, the Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings like thiophene. This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. The reaction is believed to proceed through an electrophilic aromatic substitution mechanism. Lewis acids can also be employed to enhance the reactivity of the formylating agent in certain contexts.
Mechanistic Investigations of Reaction Pathways in Compound Formation
The formation of this compound is governed by the principles of electrophilic aromatic substitution on the thiophene ring. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring and the nature of the electrophile.
Thiophene is an electron-rich aromatic heterocycle, and electrophilic substitution preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate (the sigma complex) by the sulfur atom. When one of these positions is occupied, the incoming electrophile is directed to the remaining vacant alpha-position (C5) and then to the beta-positions (C3 and C4).
In a plausible synthetic route to the target molecule, one might start with a pre-functionalized thiophene. For instance, if one were to perform a Vilsmeier-Haack formylation on 2,5-bis(chloromethyl)thiophene, the directing effects of the two electron-withdrawing chloromethyl groups would need to be considered. Electron-withdrawing groups generally deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the meta-position. In the case of 2,5-disubstituted thiophenes, the "meta" positions are C3 and C4. Therefore, formylation would be expected to occur at one of these positions.
Conversely, if one were to attempt the chloromethylation of thiophene-2-carbaldehyde (B41791), the formyl group, being an electron-withdrawing and deactivating group, would direct the incoming chloromethyl groups. The formyl group directs electrophiles primarily to the C4 and C5 positions. The precise regioselectivity of a bis-chloromethylation would depend on the reaction conditions and the relative activating/deactivating effects of the formyl group and the first introduced chloromethyl group.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of electrophilic substitution on thiophene and its derivatives. These studies help in predicting the most likely sites of attack by analyzing the electron density of the thiophene ring and the stability of the reaction intermediates. Such theoretical investigations can provide valuable insights into the complex interplay of electronic and steric effects that govern the formation of polysubstituted thiophenes like this compound.
Chemical Transformations and Post Synthetic Functionalization of 4,5 Bis Chloromethyl Thiophene 2 Carbaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group at the 2-position of the thiophene (B33073) ring is a key site for a variety of chemical transformations, including condensation, reduction, oxidation, and olefination reactions. These reactions provide pathways to introduce new functional groups and extend the carbon framework of the molecule.
Condensation Reactions for Imine and Schiff Base Formation
The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting C=N double bond of the imine is a versatile functional group for further chemical manipulation. For instance, Schiff bases derived from thiophene-2-carbaldehyde (B41791) and various anilines have been synthesized by refluxing the reactants in ethanol (B145695) with a catalytic amount of concentrated sulfuric acid. orientjchem.org This methodology is applicable to 4,5-Bis(chloromethyl)thiophene-2-carbaldehyde, providing a straightforward route to a variety of substituted imines.
These Schiff bases are not only important synthetic intermediates but also exhibit a range of biological activities. researchgate.net The condensation of thiophene-2-carboxaldehyde with o-phenylenediamine, for example, produces a Schiff base that can act as a ligand for transition metal complexes. researchgate.net
Table 1: Examples of Schiff Base Formation with Thiophene-2-carbaldehydes
| Amine Reactant | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Aniline | 2-Thiophenylidine aniline | Ethanol, H₂SO₄ (cat.), reflux | orientjchem.org |
| Substituted Anilines | 2-Thiophenylidine substituted anilines | Ethanol, H₂SO₄ (cat.), reflux | orientjchem.org |
| o-Phenylenediamine | Bis(thiophen-2-ylmethylene)benzene-1,2-diamine | Reflux | researchgate.net |
Chemoselective Reduction and Oxidation Pathways
The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, often without affecting the chloromethyl groups.
Chemoselective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for the chemoselective reduction of aldehydes in the presence of less reactive functional groups. The chloromethyl groups are generally stable under these conditions. The reduction of an aldehyde to an alcohol can be carried out in alcoholic solvents like methanol (B129727) or ethanol at low temperatures to enhance selectivity.
Chemoselective Oxidation: The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. A common method for the oxidation of thiophene-2-carboxaldehyde to thiophene-2-carboxylic acid involves reagents like silver oxide. wikipedia.org This transformation provides a route to introduce a carboxylic acid functionality, which can then be used for further derivatization, such as esterification or amidation. The oxidation of thiophenes can also be influenced by the presence of other substituents on the ring. nih.gov
Table 2: Representative Chemoselective Transformations of the Aldehyde Moiety
| Transformation | Reagent | Product |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | (4,5-Bis(chloromethyl)thiophen-2-yl)methanol |
Olefination Reactions (e.g., Horner-Wadsworth-Emmons)
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes with high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.org This reaction involves the use of a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. The resulting carbanion then reacts with the aldehyde to form an alkene. organic-chemistry.org
The HWE reaction is highly chemoselective for aldehydes over ketones and is tolerant of a wide range of functional groups, making it well-suited for the functionalization of this compound. researchgate.net The reaction conditions can be tuned to influence the stereochemical outcome. For example, the use of certain bases and solvents can enhance the formation of the (E)-isomer. nih.gov This reaction provides a reliable method for carbon chain elongation and the introduction of α,β-unsaturated carbonyl groups. nrochemistry.com
Reactivity of the Chloromethyl Moieties
The two chloromethyl groups at the 4- and 5-positions of the thiophene ring are highly reactive sites for nucleophilic substitution and can also serve as initiators for polymerization reactions.
Nucleophilic Substitution Reactions for Diverse Functional Group Introduction
The chloromethyl groups behave as reactive benzylic-like halides, readily undergoing nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups by reacting this compound with different nucleophiles. The reactivity of chloromethyl groups on thiophene is well-documented, enabling the synthesis of a diverse library of derivatives.
For example, reaction with sodium azide (B81097) can introduce azido (B1232118) groups, which can be further transformed, for instance, via "click" chemistry. uni-ulm.de Similarly, cyanide ions can be used to introduce nitrile functionalities. Other common nucleophiles include amines, alkoxides, and thiolates, which would yield the corresponding amines, ethers, and thioethers, respectively. The thiophene ring is known to be more reactive than benzene (B151609) in nucleophilic substitution reactions. uoanbar.edu.iq
Table 3: Potential Nucleophilic Substitution Reactions of the Chloromethyl Groups
| Nucleophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | -CH₂N₃ |
| Cyanide | Sodium Cyanide (NaCN) | -CH₂CN |
| Amine | Ammonia (NH₃) or Primary/Secondary Amines | -CH₂NRR' |
| Alkoxide | Sodium Methoxide (NaOCH₃) | -CH₂OCH₃ |
Applications in Polymerization Initiation (e.g., Atom Transfer Radical Polymerization)
The two chloromethyl groups on the thiophene ring make this compound an excellent candidate as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP). unimore.it ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edu
In ATRP, the polymerization is initiated from an alkyl halide in the presence of a transition metal catalyst. The bifunctional nature of this compound allows for the simultaneous growth of two polymer chains from the central thiophene core. This can be utilized to synthesize telechelic polymers or to create block copolymers by sequential monomer addition. The use of functional initiators is a key strategy in ATRP for the preparation of polymers with specific end-groups or architectures. cmu.edu Thiophene-containing polymers are of significant interest due to their electronic and optical properties, and initiating their polymerization from a thiophene core can lead to novel materials. nih.govmdpi.com
Intramolecular Cyclization and Intermolecular Annulation Reactions
Following an extensive review of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the intramolecular cyclization and intermolecular annulation reactions of this compound for the formation of fused thiophene heterocyclic systems and the construction of macrocyclic structures. While the bifunctional nature of this compound, featuring two reactive chloromethyl groups and an aldehyde moiety, theoretically suggests its potential as a versatile precursor for such transformations, specific experimental data, reaction conditions, and detailed research findings are not available in the current body of scientific publications.
The inherent reactivity of the chloromethyl groups makes them susceptible to nucleophilic substitution, and the aldehyde group can participate in a variety of condensation and cycloaddition reactions. This combination of functional groups presents a promising scaffold for the synthesis of complex molecular architectures. However, without documented research, any discussion on its specific applications in these areas would be purely speculative.
Formation of Fused Thiophene Heterocyclic Systems
There is no available research dedicated to the synthesis of fused thiophene heterocyclic systems originating from this compound. The reaction of the two chloromethyl groups with a dinucleophile could, in principle, lead to the formation of a new ring fused to the thiophene core. For instance, reaction with a diamine, dithiol, or diol could potentially yield thieno-fused diazepines, dithiepines, or dioxepines, respectively. Subsequent reactions involving the aldehyde group could then be envisioned to further elaborate the heterocyclic framework. Despite these theoretical possibilities, no such reactions have been reported or characterized.
Construction of Macrocyclic Structures
Similarly, the use of this compound in the construction of macrocyclic structures through intermolecular annulation has not been described in the scientific literature. High-dilution condensation reactions involving this dialdehyde (B1249045) with other bifunctional monomers are a plausible strategy for macrocyclization. The rigid thiophene unit could serve as a foundational component, imparting specific conformational constraints on the resulting macrocycle. However, the successful synthesis, isolation, and characterization of any such macrocyclic structures have not been documented.
Multi-Component Reactions for Complex Scaffold Assembly
Multi-component reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules in a single step. The presence of an aldehyde functional group in this compound makes it a potential candidate for various MCRs, such as the Ugi, Passerini, or Hantzsch reactions. These reactions could introduce significant molecular diversity and lead to the assembly of complex scaffolds incorporating the thiophene moiety.
Despite this potential, a thorough search of the chemical literature reveals no instances of this compound being utilized as a reactant in any multi-component reaction. The development of MCRs involving this specific thiophene derivative remains an unexplored area of research. Consequently, there are no detailed research findings or data tables to present regarding its application in the assembly of complex scaffolds via this synthetic strategy.
Applications in Advanced Materials Science and Polymer Chemistry Research
Precursors for Organic Semiconductors and Conjugated Polymers
Thiophene-based polymers and oligomers are among the most extensively studied classes of organic semiconductors. nih.govd-nb.info The performance of these materials is highly dependent on their chemical structure, which influences their electronic energy levels, solid-state packing, and charge transport properties. The versatile reactivity of 4,5-Bis(chloromethyl)thiophene-2-carbaldehyde makes it a promising precursor for novel semiconducting materials.
The aldehyde functionality at the 2-position of the thiophene (B33073) ring is a key reactive handle for extending the π-conjugation of the molecule, a critical factor for an organic semiconductor. This group can participate in a variety of carbon-carbon bond-forming reactions to synthesize larger, more complex monomers. For instance, condensation reactions such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions can be employed to introduce vinylene or other conjugated linkages. rsc.orgbeilstein-journals.org These reactions can be used to couple the thiophene unit with other aromatic or heteroaromatic systems, allowing for precise tuning of the resulting monomer's electronic properties, such as its HOMO/LUMO energy levels and optical bandgap.
The two chloromethyl groups at the 4- and 5-positions provide additional synthetic handles. While they can be reserved for post-polymerization modification, they can also be transformed prior to polymerization. For example, they can be converted into phosphonium (B103445) salts for use in Wittig-type polymerizations or into other functional groups that can direct self-assembly or improve solubility. This multi-faceted reactivity allows for the rational design of monomers for specific electronic applications. cmu.edunih.gov
| Reaction Type | Reactant | Resulting Linkage | Application |
|---|---|---|---|
| Wittig Reaction | Phosphonium ylide | Vinylene (-CH=CH-) | Extending π-conjugation for poly(thiophene vinylene)s |
| Horner-Wadsworth-Emmons | Phosphonate (B1237965) carbanion | Vinylene (-CH=CH-) | High stereoselectivity for trans-alkenes |
| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., malononitrile) | Dicyanovinylene (-CH=C(CN)₂) | Creating electron-accepting units |
| Suzuki Coupling (after conversion) | Arylboronic acid | Aryl-Aryl | Building donor-acceptor architectures |
The creation of well-defined oligothiophenes and high molecular weight polythiophenes is essential for high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). wikipedia.orgcmu.edu this compound offers multiple pathways for its incorporation into such conjugated backbones.
One potential route involves the polymerization via the chloromethyl groups. These groups can be converted into organometallic species or boronic esters, making the monomer suitable for transition-metal-catalyzed cross-coupling polymerizations like Suzuki or Stille polycondensation. nih.gov This would lead to a polymer with aldehyde functionalities regularly spaced along the conjugated backbone, available for subsequent modifications.
Alternatively, polymerization can proceed through the aldehyde group. For example, a McMurry coupling reaction could potentially be used to form poly(thiophene vinylene)s. Furthermore, if the aldehyde is converted into an alkyne, it opens up possibilities for polymerization via Sonogashira coupling or cyclotrimerization reactions. beilstein-journals.org The presence of two chloromethyl groups also introduces the potential for creating cross-linked or network polymers, which can improve the morphological stability of thin films in electronic devices.
Building Blocks for Optoelectronic and Electrochromic Device Components
Beyond linear polymers, the architecture of organic materials plays a critical role in their properties. Star-shaped molecules, dendrimers, and hyperbranched polymers are attractive for optoelectronic applications due to their unique solution processability, amorphous film-forming properties, and high concentration of functional end-groups. instras.comscielo.org The trifunctional nature of this compound makes it an ideal candidate for constructing these complex architectures.
Star-shaped molecules consist of a central core from which several conjugated arms radiate outwards. rsc.org This architecture can suppress intermolecular aggregation, leading to enhanced photoluminescence efficiency in solution and in the solid state. This compound can be used to construct the arms of such molecules.
A synthetic strategy could involve reacting a multifunctional core molecule (e.g., 1,3,5-trihydroxybenzene or 1,3,5-tris(bromomethyl)benzene) with the chloromethyl groups of the thiophene derivative. This would result in a star-shaped molecule with thiophene-2-carbaldehyde (B41791) units at the periphery of each arm. These terminal aldehyde groups can then be further elaborated, for example, by coupling them with electron-donating or electron-accepting moieties to create donor-π-acceptor (D-π-A) systems, which are highly desirable for applications in organic light-emitting diodes (OLEDs) and nonlinear optics.
| Component | Role | Potential Reaction |
|---|---|---|
| 1,3,5-Trihydroxybenzene | Central Core (C₃ symmetry) | Williamson Ether Synthesis |
| This compound | Arm Precursor |
Dendrimers are perfectly branched, monodisperse macromolecules, while hyperbranched polymers are more randomly branched and polydisperse. instras.comscielo.org Both structures offer benefits such as high solubility and a multitude of terminal functional groups. This compound is well-suited as an AB₂-type monomer for the one-pot synthesis of hyperbranched polymers.
In this scenario, the aldehyde group would represent the 'A' functionality, and the two chloromethyl groups would represent the 'B' functionalities. A self-polycondensation reaction, potentially catalyzed, could lead to the formation of a hyperbranched poly(thiophene) derivative. The resulting polymer would have a globular structure with numerous focal aldehyde or chloromethyl terminal groups, depending on the reaction conditions. These terminal groups are readily accessible for further functionalization, for instance, to attach chromophores for light-harvesting applications or to introduce charge-transporting moieties. The use of thiophene-based dendrons to functionalize the periphery of other dendrimers, such as poly(amidoamine) (PAMAM), has been shown to be an effective strategy for creating hybrid materials with interesting properties. uh.edu
| Property | Linear Polymers | Dendrimers | Hyperbranched Polymers |
|---|---|---|---|
| Structure | Chain-like | Perfectly branched, symmetrical | Irregularly branched |
| Synthesis | Various methods | Stepwise, requires purification | One-pot synthesis |
| Polydispersity | Varies | Monodisperse (PDI ≈ 1) | Polydisperse (PDI > 1) |
| Viscosity | High | Low | Low |
Development of Functionalizable Polymers and Surface Modification Strategies
The ability to functionalize polymers after their synthesis (post-polymerization modification) is a powerful tool for fine-tuning material properties without having to re-synthesize the entire polymer from new monomers. cmu.edunih.gov Polymers derived from this compound would be rich in reactive chloromethyl and aldehyde pendants, making them ideal platforms for such modifications.
The chloromethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, such as azides (for click chemistry), amines, thiols, or alkoxy groups. cmu.edu This could be used to alter the polymer's solubility, tune its electronic properties, or attach specific sensing moieties for chemical sensor applications.
The aldehyde groups offer orthogonal reactivity, meaning they can be modified without affecting the chloromethyl groups, and vice-versa, under appropriate conditions. researchgate.net They can be converted into imines, oximes, or hydrazones, or used to attach fluorescent dyes or biomolecules. This dual reactivity is highly advantageous for creating multifunctional materials.
Furthermore, these reactive groups are ideal for surface modification strategies. Polymers containing these functionalities could be grafted onto surfaces like silicon dioxide, indium tin oxide (ITO), or gold. researchgate.net For example, the chloromethyl groups could react with surface hydroxyl or amine groups to form a covalent bond. This "grafting-from" or "grafting-to" approach allows for the creation of robust, functional polymer brushes on surfaces, which can be used to control the interfacial properties in electronic devices, improve biocompatibility, or create platforms for biosensing.
| Functional Group | Reaction Type | Reagent | Resulting Group |
|---|---|---|---|
| -CH₂Cl | Nucleophilic Substitution | NaN₃ | -CH₂N₃ (Azide) |
| Williamson Ether Synthesis | R-OH / Base | -CH₂OR (Ether) | |
| -CHO | Reductive Amination | R-NH₂ / NaBH₃CN | -CH₂NHR (Amine) |
| Wittig Reaction | Ph₃P=CHR | -CH=CHR (Alkene) |
Research into Thiophene-Containing Liquid Crystalline Materials Derived from this compound
Extensive searches of scientific literature and chemical databases did not yield any specific research articles or data on the synthesis or investigation of thiophene-containing liquid crystalline materials derived directly from the starting compound this compound.
While the broader field of thiophene-based liquid crystals is an active area of research, with numerous studies on molecules containing 2,5-disubstituted thiophene cores and other related structures, information regarding the specific use of this compound as a precursor for such materials is not available in the public domain. The reactive chloromethyl and carbaldehyde functional groups on this specific thiophene derivative suggest its potential as a versatile building block in organic synthesis. However, its application in the targeted area of liquid crystal research has not been documented in the reviewed literature.
Consequently, there are no detailed research findings or data tables on the mesomorphic properties (e.g., phase transition temperatures, types of liquid crystalline phases) of compounds synthesized from this particular precursor to present.
Role in Medicinal Chemistry Synthetic Strategies and Scaffold Development
Synthesis of Bioactive Heterocyclic Scaffolds and Ring Systems
The unique arrangement of reactive functional groups in 4,5-Bis(chloromethyl)thiophene-2-carbaldehyde makes it a valuable precursor for the synthesis of various fused heterocyclic scaffolds, which are prominent in many biologically active compounds.
The synthesis of thienopyrrole and thienopyrimidinone derivatives is of great interest due to their diverse pharmacological activities, including anticancer and anti-inflammatory properties. nih.govnaturalspublishing.com this compound can serve as a key starting material for the construction of these bicyclic systems. For instance, reaction of the two chloromethyl groups with a primary amine can lead to the formation of a fused pyrrole (B145914) ring, yielding a thieno[3,4-c]pyrrole core. The aldehyde group can then be further modified to introduce additional diversity.
Similarly, thienopyrimidinone scaffolds can be accessed through multi-step synthetic sequences. One potential route involves the conversion of the aldehyde to an amino group, followed by reaction with a suitable dicarbonyl compound or its equivalent to construct the pyrimidinone ring fused to the thiophene (B33073) core. The versatility of this starting material allows for the generation of a library of substituted thienopyrimidinones for biological screening. mdpi.comencyclopedia.pubnih.gov
Table 1: Potential Thienopyrrole and Thienopyrimidinone Scaffolds from this compound
| Scaffold | Potential Synthetic Approach | Key Intermediates |
|---|---|---|
| Thieno[3,4-c]pyrrole | Cyclization with primary amines | N-substituted 4,5-dihydrothieno[3,4-c]pyrrole |
While not as direct, the functional groups of this compound can be elaborated to construct quinolone and chromene-based analogues. The aldehyde functionality can participate in condensation reactions, such as the Friedländer annulation, with appropriately substituted anilines to potentially form thieno[3,4-b]quinoline derivatives. These quinolone-type compounds are of significant interest in drug discovery. researchgate.net
For the synthesis of chromene-based analogues, the aldehyde group can undergo reactions like the Knoevenagel condensation with active methylene (B1212753) compounds, followed by intramolecular cyclization. rsc.org The chloromethyl groups can be further functionalized to introduce moieties that can participate in ring-closing reactions to form chromene or related oxygen-containing heterocyclic systems.
Design and Elaboration of Ligand Precursors for Target Modulation Studies
The presence of multiple reactive sites on the this compound scaffold makes it an excellent starting point for the design of ligand precursors. The aldehyde can be readily converted into other functional groups such as alcohols, carboxylic acids, or imines, providing a handle for further elaboration. The two chloromethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of substituents, including amines, thiols, and alkoxides. This synthetic flexibility enables the systematic modification of the ligand's structure to probe its interaction with biological targets and to optimize binding affinity and selectivity.
Intermediate in the Construction of Targeted Compound Libraries for Pre-clinical Evaluation
Target-focused compound libraries are crucial tools in modern drug discovery, allowing for the efficient screening of compounds against specific biological targets. nih.govtargetmol.comlifechemicals.com this compound is an ideal intermediate for the construction of such libraries. Its trifunctional nature allows for the generation of a large number of diverse, yet related, molecules from a single starting material. For example, a three-component reaction could be envisioned where the aldehyde, one chloromethyl group, and the second chloromethyl group react with different reagents in a sequential or one-pot manner. This approach can rapidly generate a library of compounds with varied substituents at three distinct points on the thiophene scaffold, facilitating the exploration of the chemical space around a particular pharmacophore.
Table 2: Illustrative Diversity in a Targeted Library from this compound
| Position of Modification | Reagent Class | Resulting Functional Group |
|---|---|---|
| 2-position (from aldehyde) | Primary amines | Imine |
| 4-position (from chloromethyl) | Secondary amines | Tertiary amine |
Structure-Activity Relationship Studies Focused on Synthetic Accessibility and Scaffold Diversity
Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. nih.govmdpi.comgrafiati.com The synthetic accessibility of a wide range of derivatives from a common intermediate is a key factor in conducting effective SAR studies. This compound provides a platform for systematic structural modifications. The differential reactivity of the aldehyde and chloromethyl groups can be exploited to selectively modify one part of the molecule while keeping the others constant. This allows for a detailed investigation of how changes in specific substituents affect biological activity. The ability to readily generate a diverse set of analogues from this single precursor can significantly accelerate the SAR cycle and the identification of compounds with improved potency and pharmacokinetic properties.
Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.
Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. For 4,5-Bis(chloromethyl)thiophene-2-carbaldehyde, the ¹H NMR spectrum is expected to show three distinct signals in a deuterated solvent like chloroform (B151607) (CDCl₃).
Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.1 ppm. This significant downfield shift is due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. For the parent thiophene-2-carbaldehyde (B41791), this proton appears around δ 9.95 ppm. rsc.org
Thiophene (B33073) Ring Proton (H-3): The single proton on the thiophene ring is located at the C-3 position. It is expected to appear as a singlet in the aromatic region, likely between δ 7.5 and 7.8 ppm. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent aldehyde group and the sulfur heteroatom.
Chloromethyl Protons (-CH₂Cl): The molecule has two chloromethyl groups at the C-4 and C-5 positions. These protons are chemically equivalent and are expected to produce a single, sharp singlet. The presence of the electronegative chlorine atom shifts this signal downfield to approximately δ 4.7 to 5.0 ppm.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) | 1H |
| Thiophene (H-3) | 7.5 - 7.8 | Singlet (s) | 1H |
| Chloromethyl (-CH₂Cl) | 4.7 - 5.0 | Singlet (s) | 4H |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound is predicted to display six unique carbon signals.
Carbonyl Carbon (C=O): This carbon is the most deshielded due to the double bond to an electronegative oxygen atom, and its signal is expected to appear far downfield, typically between δ 182 and 185 ppm.
Thiophene Ring Carbons (C-2, C-3, C-4, C-5): These four carbons will have distinct chemical shifts in the aromatic region (δ 125-150 ppm). The carbon attached to the aldehyde group (C-2) and the carbons bearing the chloromethyl groups (C-4, C-5) will be significantly downfield compared to the protonated carbon (C-3) due to substituent effects.
Chloromethyl Carbons (-CH₂Cl): The carbon atoms of the two equivalent chloromethyl groups are attached to an electronegative chlorine atom, resulting in a signal in the aliphatic region, predicted to be around δ 40-45 ppm.
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 182 - 185 |
| Thiophene (C-2) | 142 - 145 |
| Thiophene (C-5) | 140 - 143 |
| Thiophene (C-4) | 138 - 141 |
| Thiophene (C-3) | 134 - 137 |
| Chloromethyl (-CH₂Cl) | 40 - 45 |
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be dominated by the strong absorption of the carbonyl group.
Key expected absorption bands include:
C=O Stretch: A very strong and sharp absorption band between 1665 and 1685 cm⁻¹ is characteristic of the aldehyde carbonyl group conjugated with the thiophene ring. For thiophene-2-carbaldehyde, this peak is reported at 1665 cm⁻¹. researchgate.net
C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3050-3110 cm⁻¹). The aldehyde C-H stretch often shows two weaker bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.
C-H Stretch (Aliphatic): The stretching vibrations of the C-H bonds in the chloromethyl groups are expected in the 2920-3000 cm⁻¹ region.
C=C Stretch (Aromatic): Thiophene ring C=C stretching vibrations typically result in several bands of variable intensity in the 1400-1550 cm⁻¹ region.
C-Cl Stretch: The stretching vibration for the carbon-chlorine bond is expected to appear as a strong band in the fingerprint region, typically between 650 and 800 cm⁻¹.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3110 | Medium-Weak |
| Aliphatic C-H Stretch | 2920 - 3000 | Medium-Weak |
| Aldehyde C-H Stretch | 2820 - 2850 & 2720 - 2750 | Weak |
| Carbonyl C=O Stretch | 1665 - 1685 | Strong, Sharp |
| Aromatic C=C Stretch | 1400 - 1550 | Medium-Variable |
| C-Cl Stretch | 650 - 800 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₆Cl₂OS, with a molecular weight of approximately 209.09 g/mol . cato-chem.com
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks:
[M]⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes (m/z ≈ 208).
[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl (m/z ≈ 210).
[M+4]⁺: The peak for the molecule with two ³⁷Cl isotopes (m/z ≈ 212). The expected intensity ratio of these peaks is approximately 9:6:1.
Common fragmentation pathways would likely involve the loss of stable radicals or neutral molecules, such as:
Loss of a chlorine radical (-Cl) to give a fragment ion at [M-35]⁺.
Loss of a chloromethyl radical (-CH₂Cl) to give a fragment at [M-49]⁺.
Loss of the formyl radical (-CHO) to give a fragment at [M-29]⁺.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, this method would provide definitive structural information if a suitable single crystal could be grown and analyzed.
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise data on:
Bond Lengths and Angles: Confirming the geometry of the thiophene ring, the aldehyde group, and the chloromethyl substituents.
Molecular Conformation: Determining the orientation of the aldehyde and chloromethyl groups relative to the thiophene ring. For instance, analysis would reveal if the C=O bond is syn or anti with respect to the sulfur atom.
Intermolecular Interactions: Identifying and characterizing non-covalent interactions in the solid state, such as C-H···O or C-H···Cl hydrogen bonds, which dictate the crystal packing. Studies on similar thiophene derivatives have revealed such supramolecular structures. nih.gov
This technique provides the most unambiguous structural proof for a molecule, serving as a benchmark for computational models and spectroscopic interpretations.
UV-Visible and Photoluminescence Spectroscopy of Derived Functional Materials
This compound is a valuable monomer for the synthesis of functional organic materials, particularly conjugated polymers. The chloromethyl groups can be converted to other functionalities, and the aldehyde group can participate in various polymerization reactions. The resulting polymers often possess interesting electronic and optical properties that can be studied by UV-Visible (UV-Vis) and photoluminescence (PL) spectroscopy.
Theoretical and Computational Studies Supporting Chemical Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4,5-Bis(chloromethyl)thiophene-2-carbaldehyde. These calculations can predict a variety of molecular properties that are key to understanding its reactivity.
The geometry of the molecule can be optimized to find its most stable conformation. Subsequent calculations on this optimized structure reveal the distribution of electrons and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show regions of negative potential (electron-rich) around the oxygen atom of the aldehyde group and the sulfur atom of the thiophene (B33073) ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (electron-poor) regions would be expected around the hydrogen atoms and the carbon atoms attached to the chlorine atoms.
These calculations can also quantify the partial charges on each atom, offering a more detailed picture of the molecule's polarity and the reactivity of specific sites. For instance, the carbon atom of the aldehyde group is expected to carry a significant positive charge, making it a prime target for nucleophilic attack. The chloromethyl groups are also reactive sites, prone to nucleophilic substitution reactions.
Below is a hypothetical data table summarizing the kind of results that would be obtained from DFT calculations on this compound, typically using a functional like B3LYP with a 6-311G basis set.
| Calculated Property | Hypothetical Value |
|---|---|
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -2.3 eV |
| HOMO-LUMO Gap | 4.2 eV |
| Dipole Moment | 3.5 D |
| Partial Charge on Aldehyde Carbon | +0.45 e |
| Partial Charge on Aldehyde Oxygen | -0.50 e |
Molecular Modeling of Reaction Mechanisms and Transition States
Molecular modeling techniques are invaluable for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism, including the structures of any intermediates and transition states.
For example, the reaction of the aldehyde group with a nucleophile, a fundamental process in organic chemistry, can be modeled to determine the activation energy. This is achieved by locating the transition state structure for the nucleophilic addition to the carbonyl carbon. The calculated activation energy provides a quantitative measure of the reaction rate.
Similarly, the nucleophilic substitution reactions at the chloromethyl groups can be studied. Computational models can distinguish between a concerted (SN2) and a stepwise (SN1) mechanism by comparing the energies of the respective transition states and intermediates. These calculations can also predict how the reactivity of one chloromethyl group might be influenced by the presence of the other and by the electron-withdrawing nature of the aldehyde group.
The following table presents hypothetical activation energies for some plausible reactions of this compound, which could be calculated using computational methods.
| Reaction | Plausible Mechanism | Hypothetical Activation Energy (kcal/mol) |
|---|---|---|
| Addition of CN- to Aldehyde | Nucleophilic Addition | 12.5 |
| Substitution of Cl by OH- (at C4-CH2Cl) | SN2 | 22.0 |
| Substitution of Cl by OH- (at C5-CH2Cl) | SN2 | 21.5 |
Computational Design of Novel Derivatives and Materials with Tailored Properties
Computational chemistry plays a crucial role in the rational design of new molecules and materials derived from this compound. By making systematic modifications to the parent structure in silico, it is possible to predict the properties of a vast library of derivatives without the need for their synthesis and experimental characterization.
For instance, this thiophene derivative could serve as a building block for conductive polymers. The chloromethyl groups can be used to link the thiophene units together, and the aldehyde group can be further functionalized to tune the electronic properties of the resulting polymer. Computational models can predict the band gap, conductivity, and other electronic properties of these hypothetical polymers, guiding the selection of the most promising candidates for synthesis.
Furthermore, the aldehyde functionality can be converted into other functional groups, such as imines or oximes, which can act as ligands for metal complexes. DFT calculations can predict the binding energies of these ligands with various metal ions, as well as the electronic and optical properties of the resulting complexes. This approach can accelerate the discovery of new materials for applications in catalysis, sensing, or optoelectronics.
The table below illustrates how computational screening could be used to evaluate the potential of different derivatives of this compound for a specific application, in this case, as a component in an organic electronic material.
| Derivative Modification | Predicted Property | Hypothetical Value |
|---|---|---|
| Polymerization via chloromethyl groups | Electronic Band Gap | 2.1 eV |
| Conversion of aldehyde to cyano group | Electron Affinity | -2.8 eV |
| Conversion of aldehyde to Schiff base with aniline | Wavelength of Maximum Absorption (λmax) | 420 nm |
Future Research Directions and Emerging Perspectives
Development of Sustainable and Green Synthetic Approaches
The future synthesis of 4,5-Bis(chloromethyl)thiophene-2-carbaldehyde and its derivatives is expected to align with the principles of green chemistry, moving away from conventional methods that often rely on harsh solvents and toxic reagents. nih.govnih.gov Research is anticipated to focus on novel, environmentally benign processes that offer high yields and atom economy. nih.gov
Key future directions include:
Metal-Free Catalysis: A significant push towards metal-free methodologies for thiophene (B33073) synthesis aims to minimize metal toxicity and simplify purification processes. nih.gov Future work will likely adapt these strategies for the large-scale and high-purity production of thiophene-based building blocks.
Greener Solvents and Reagents: The adoption of environmentally friendly solvents, such as ethanol (B145695) or water, and non-toxic inorganic reagents is a promising trend. nih.govuwf.edu Methodologies utilizing simple, readily available starting materials under mild reaction conditions are expected to be developed for the synthesis of functionalized thiophenes. nih.gov
| Approach | Traditional Methods | Emerging Green Alternatives | Potential Impact |
|---|---|---|---|
| Catalysis | Often relies on heavy metal catalysts (e.g., Palladium, Copper). | Metal-free catalysis, biocatalysis. nih.gov | Reduced toxicity, cost, and simplified purification. |
| Solvents | Use of volatile organic compounds (VOCs) like DMF. nih.gov | Benign solvents like water or ethanol; solvent-free reactions. nih.govnih.gov | Improved safety and reduced environmental pollution. |
| Efficiency | Multi-step syntheses with intermediate isolation. | One-pot multicomponent reactions (MCRs). nih.gov | Increased step- and atom-economy, reduced waste. |
| Reagents | Use of harsh and hazardous reagents. | Use of non-toxic, readily available reagents like sodium halides. nih.gov | Enhanced safety and sustainability of the process. |
Exploration of Novel Applications in Niche Functional Materials
The unique electronic properties and chemical robustness of the thiophene ring make it a cornerstone of modern materials science. researchgate.netunibo.it The trifunctional nature of this compound makes it an exceptionally promising precursor for a new generation of niche functional materials.
Future research is set to explore its use in:
Conducting Polymers: Thiophene derivatives are fundamental to the synthesis of conductive polymers with applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. nih.govresearchgate.net The aldehyde and chloromethyl groups on the target compound provide reactive handles for electropolymerization or for grafting onto other polymer backbones, allowing for the fine-tuning of electronic and physical properties. acs.orgnih.gov
Covalent Organic Frameworks (COFs): COFs are crystalline porous materials with applications in gas storage, catalysis, and electronics. nih.govmdpi.com The aldehyde functionality is ideal for forming strong, stable imine linkages through condensation reactions with amine-based monomers, a common strategy for COF synthesis. rsc.org The thiophene core itself can impart favorable electronic properties and act as an active site within the framework. rsc.orgresearchgate.net
Functional Surfaces and Adhesives: Polymers derived from thiophene aldehydes have demonstrated strong surface adhesion, paving the way for their use as conductive electrodes for interfacing with biological systems. acs.orgnih.gov The high reactivity of the aldehyde group allows for the easy grafting of other molecules, such as fluorescent nanoparticles, creating multifunctional surfaces. nih.gov
| Niche Material | Role of this compound | Potential Application |
|---|---|---|
| Conducting Polymers | Acts as a functional monomer or cross-linking agent via its aldehyde and chloromethyl groups. acs.orgjournalskuwait.org | OLEDs, organic photovoltaics (OPVs), biosensors, flexible electronics. nih.govresearchgate.net |
| Covalent Organic Frameworks (COFs) | The aldehyde group serves as a key linker for forming the porous framework through Schiff base reactions. rsc.org | Gas separation/storage, heterogeneous catalysis, iodine capture, electronic devices. rsc.orgresearchgate.net |
| Functionalizable Surfaces | Provides a platform for surface modification; the aldehyde is a reactive site for grafting molecules. nih.gov | Adhesive bio-electrodes, fluorescent semiconducting films, chemical sensors. acs.orgnih.gov |
Advanced Strategies for Chemical Space Exploration and Scaffold Diversity
In medicinal chemistry, the thiophene ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs. nih.govnih.govingentaconnect.com Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. bohrium.comnih.gov The compound this compound is an ideal starting point for generating diverse molecular libraries to explore this vast chemical space.
Emerging strategies are likely to involve:
Combinatorial Chemistry: The three distinct reactive sites on the molecule can be functionalized sequentially or simultaneously. This allows for the rapid generation of a large library of analogues by reacting the core with various amines (at the aldehyde), nucleophiles (at the chloromethyl groups), and other reagents.
Fragment-Based Drug Discovery: The core scaffold can be elaborated upon by attaching different molecular fragments to its reactive handles, enabling a systematic exploration of structure-activity relationships (SAR). nih.gov
Synthesis of Fused Heterocycles: The compound can act as a synthon for building more complex, fused heterocyclic systems. nih.gov For instance, reactions involving the aldehyde and one or both chloromethyl groups could lead to the formation of novel thieno-fused rings, a common motif in pharmacologically active molecules.
| Functional Group | Reaction Type | Potential Attached Moieties | Resulting Scaffold Diversity |
|---|---|---|---|
| -CHO (Carbaldehyde) | Reductive amination, Wittig reaction, condensation | Amines, hydrazines, phosphonium (B103445) ylides | Introduces diverse N-containing groups and C=C linkers. |
| -CH₂Cl (Chloromethyl) | Nucleophilic substitution (SN2) | Thiols, amines, azides, carboxylates, cyanides | Creates flexible side chains with various terminal functionalities. |
| Combined Reactivity | Intramolecular cyclization, multicomponent reactions | Diamines, amino thiols | Forms novel fused ring systems (e.g., thienopyridines, thienodiazepines). |
Interdisciplinary Research Synergies and Collaborative Opportunities
The multifaceted potential of this compound inherently calls for an interdisciplinary approach. Realizing its full potential requires bridging the gap between fundamental chemical synthesis and applied sciences. researchgate.netbohrium.com
Significant opportunities for collaboration exist between:
Organic Chemists and Materials Scientists: Synthetic chemists can design and produce novel polymers and COFs from this building block, while materials scientists can characterize their physical, electronic, and optical properties and fabricate them into devices. researchgate.netunibo.it
Medicinal Chemists and Biologists: Medicinal chemists can generate libraries of new derivatives, which can then be screened by biologists and pharmacologists for activity against various diseases, such as cancer or microbial infections. bohrium.comnih.gov
Computational and Experimental Chemists: Theoretical calculations can help predict the properties of new materials or the binding affinity of potential drug candidates, guiding synthetic efforts and making the discovery process more efficient. nih.gov
The journey from a versatile chemical intermediate like this compound to a high-performance electronic device or a life-saving drug is a complex process that thrives on the synergy of diverse expertise. Future advancements will undoubtedly be driven by such collaborative ventures.
Q & A
Q. What are the recommended synthetic routes for 4,5-Bis(chloromethyl)thiophene-2-carbaldehyde?
The compound can be synthesized via bromination and cross-coupling reactions. For example, bromination of a thiophene precursor (e.g., 5-(thiophen-2-yl)thiophene-2-carbaldehyde) with Br₂ in chloroform under reflux, followed by purification via column chromatography, yields halogenated intermediates. Subsequent coupling reactions with aryl or heteroaryl groups using Pd(PPh₃)₂Cl₂ as a catalyst and K₂CO₃ as a base in toluene/water mixtures can introduce functional groups .
Q. What analytical methods are critical for confirming the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the aldehyde proton (~9.8–10.0 ppm) and aromatic/chloromethyl substituents.
- FT-IR : Peaks at ~1670–1680 cm⁻¹ indicate the aldehyde C=O stretch.
- HRMS : To verify molecular weight and isotopic patterns (e.g., Cl isotopes).
- Melting Point and Rf Values : For purity assessment .
Q. What safety protocols are essential when handling this compound?
Bis(chloromethyl) derivatives are associated with carcinogenicity (e.g., bis(chloromethyl) ether is a known human carcinogen). Use fume hoods, nitrile gloves, and protective eyewear. Store at −20°C in inert, dark conditions to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for coupling reactions involving this compound?
- Catalyst Loading : Use 2–5 mol% Pd(PPh₃)₂Cl₂ to balance cost and efficiency.
- Solvent Systems : Toluene/water mixtures enhance solubility of polar intermediates.
- Temperature Control : Reflux (110°C) ensures complete reaction while minimizing side products.
- Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) resolves regioisomers .
Q. How do steric and electronic factors influence regioselectivity in substitution reactions?
The electron-withdrawing aldehyde group directs electrophilic substitution to the 4,5-positions of the thiophene ring. Steric hindrance from chloromethyl groups may favor para-substitution in cross-coupling reactions. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies mitigate byproduct formation during synthesis?
- Byproduct Analysis : Use TLC or HPLC to monitor reaction progress.
- Additives : NaHCO₃ during bromination scavenges HBr, reducing side reactions.
- Low-Temperature Quenching : Prevents thermal degradation of sensitive intermediates .
Q. How can computational methods predict metabolic pathways or reactivity?
Density Functional Theory (DFT) models assess aldehyde oxidase (AOX) susceptibility. For example, the electron-deficient thiophene ring may increase oxidation rates at the aldehyde group, influencing metabolic stability in drug design .
Q. What are the stability challenges under varying pH and temperature conditions?
- Acidic Conditions : The aldehyde group may undergo hydration or form hemiacetals.
- Alkaline Conditions : Risk of nucleophilic attack on chloromethyl groups.
- Long-Term Storage : Degradation studies under −20°C inert atmospheres show <5% decomposition over 6 months .
Q. How to resolve contradictions in spectral data during characterization?
- Purity Checks : Recrystallize or repurify via column chromatography.
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C signals.
- Cross-Validation : Compare with literature data for analogous thiophene derivatives .
Q. What are its applications in materials science or medicinal chemistry?
- Pharmaceuticals : Serves as a precursor for carboxamide derivatives with bioactive potential (e.g., kinase inhibitors).
- Organic Electronics : Functionalized thiophenes are used in conductive polymers or OLEDs due to their π-conjugated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
